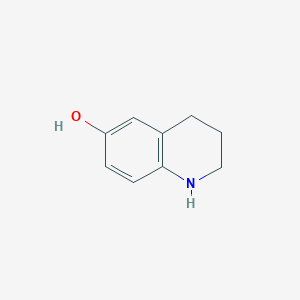

1,2,3,4-四氢喹啉-6-醇

描述

1,2,3,4-Tetrahydroquinolin-6-ol derivatives are structural features prevalent in many natural products and pharmaceutical compounds. They are recognized for their wide range of biological activities and have been the focus of various synthetic strategies to create novel compounds for medicinal and other applications .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline derivatives has been achieved through several methods. A domino reaction catalyzed by indium chloride in water has been used to synthesize various derivatives efficiently, with most cyclization products showing cis selectivity . An improved synthesis method involving aluminum hydride reduction has been developed for 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . Novel scaffolds of 1,2,3,4-tetrahydroquinolines have been designed and synthesized, showing potent inhibition of NF-κB transcriptional activity and cytotoxicity against human cancer cell lines . Additionally, a one-pot preparation of 4-tetrazolyl-3,4-dihydroquinazolines has been reported, demonstrating anticancer activity . Novel catalytic asymmetric synthesis strategies for C1-chiral tetrahydroisoquinolines have also been summarized . A molecular iodine-catalyzed domino reaction has been described for an efficient synthesis of these derivatives . Furthermore, a "one-pot" three-component imino Diels–Alder reaction catalyzed by Cu(OTf)2 has been utilized , and a direct, solvent-free synthesis method has been reported for 2-aryl derivatives . Intramolecular Barbier and insertion reactions have been explored for the synthesis of 4-substituted derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline derivatives has been characterized using various techniques. For instance, the X-ray powder diffraction pattern of a 2,4-diaryl derivative revealed crystallization in an orthorhombic system with specific unit-cell parameters . NMR and other spectroscopic methods have been employed to investigate the protonation behavior and structural features of these compounds .

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline derivatives participate in a variety of chemical reactions. The domino reactions mentioned involve cyclization processes that can be influenced by the choice of catalyst and solvent . The imino Diels–Alder reaction has been used to synthesize specific derivatives , and the Barbier reaction has been applied for intramolecular cyclizations . These reactions are crucial for constructing the tetrahydroquinoline scaffold and introducing various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroquinoline derivatives vary depending on the substituents and the specific synthetic route employed. The cis selectivity observed in some syntheses suggests chelation control in water, which could influence the physical properties of the cyclization products . The pKa measurements and NMR studies provide insights into the protonation states at physiological pH, which are important for understanding the chemical behavior of these molecules . The crystalline structure data contribute to the understanding of the solid-state properties of these compounds .

Relevant Case Studies

Several case studies highlight the significance of 1,2,3,4-tetrahydroquinoline derivatives. For instance, their role as potent NF-κB inhibitors and cytotoxic agents against cancer cell lines has been demonstrated . The weak partial agonist activity at beta adrenoceptors of certain derivatives indicates potential applications in cardiovascular drug development . The advances in synthesis methods have also opened up new possibilities for the use of these derivatives in dyes and other applications .

科学研究应用

抗炎特性

1,2,3,4-四氢喹啉-6-醇已显示出抗炎作用。 研究人员已经探索了其调节炎症途径的能力,使其成为开发新型抗炎药物的有希望的候选者 .

抗氧化活性

该化合物表现出抗氧化特性,这对对抗氧化应激至关重要。抗氧化剂有助于保护细胞免受自由基造成的损伤。 1,2,3,4-四氢喹啉-6-醇的抗氧化潜力使其在健康和疾病预防方面具有相关性.

神经系统疾病

研究表明,1,2,3,4-四氢喹啉-6-醇可能在治疗神经系统疾病中发挥作用。它已被研究用于其在治疗帕金森病和阿尔茨海默病等疾病方面的潜力。 其神经保护作用值得进一步探索.

有机合成中的级联反应

化学家已将1,2,3,4-四氢喹啉-6-醇用于级联反应。这些多步过程允许有效合成复杂分子。 该化合物的独特结构使其在构建不同的化学框架方面具有多功能性 .

杂环合成

1,2,3,4-四氢喹啉-6-醇参与杂环合成。杂环化合物在药物发现和药物化学中至关重要。 研究人员利用该化合物创造了具有潜在治疗应用的新结构 .

天然产物药物开发

该化合物属于1,2,3,4-四氢异喹啉 (THIQ) 类。基于 THIQ 的天然和合成化合物表现出多种生物活性。研究人员正在探索它们对抗感染病原体和神经退行性疾病的潜力。 1,2,3,4-四氢喹啉-6-醇为这个令人兴奋的药物开发领域做出了贡献 .

作用机制

Target of Action

It’s often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

One study mentions its use in the hydrogenation of quinolines . In this process, the compound interacts with a nitrogen-doped carbon-supported Pd catalyst, leading to the formation of 1,2,3,4-tetrahydroquinolines .

Biochemical Pathways

Its role in the hydrogenation of quinolines suggests it may influence pathways involving these compounds .

Result of Action

It’s known to be involved in the hydrogenation of quinolines, leading to the formation of 1,2,3,4-tetrahydroquinolines . This suggests it may have a role in reactions involving these compounds.

Action Environment

Its use in the hydrogenation of quinolines under mild conditions suggests that factors such as temperature and pressure could potentially influence its action.

安全和危害

未来方向

While specific future directions for 1,2,3,4-Tetrahydroquinolin-6-ol were not found in the search results, it’s worth noting that the tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity .

生化分析

Biochemical Properties

It is known that tetrahydroquinoline derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that tetrahydroquinoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that tetrahydroquinoline derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h3-4,6,10-11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJSPUFGQNVJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187405 | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3373-00-0 | |

| Record name | 6-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3373-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003373000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

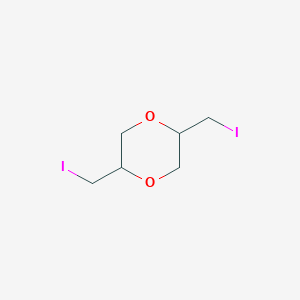

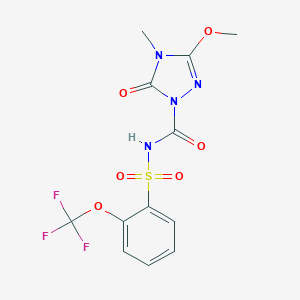

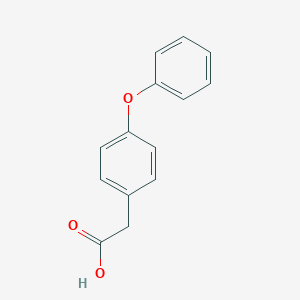

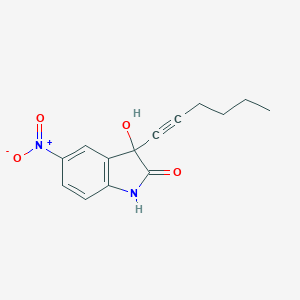

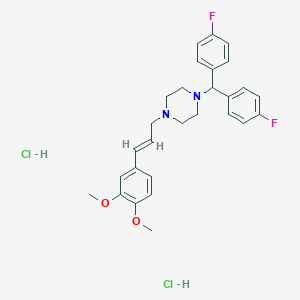

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

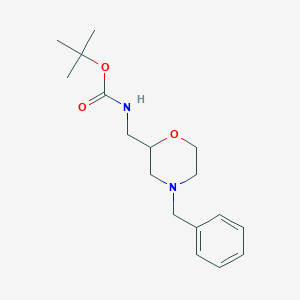

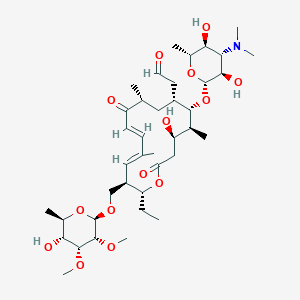

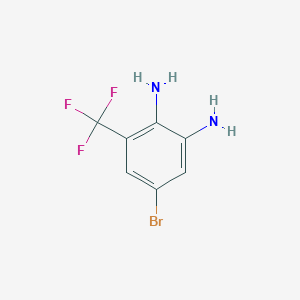

Feasible Synthetic Routes

Q & A

Q1: What are some of the structural modifications explored in research regarding 6-Hydroxy-1,2,3,4-tetrahydroquinoline, and what is their significance?

A2: The second paper ["The synthesis of hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino derivatives of hydrogenated quinolines and study of their radical analogs by ESR"] [] delves into the synthesis and study of various derivatives of hydrogenated quinolines, which includes 6-Hydroxy-1,2,3,4-tetrahydroquinoline. The research explores the incorporation of different functional groups like hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino groups onto the core structure. This systematic modification of the compound's structure is crucial for understanding structure-activity relationships (SAR). By analyzing how these modifications affect the compound's properties and potential biological activity, researchers can gain insights into the key structural features responsible for desired effects. This information is invaluable for designing and developing new compounds with improved efficacy, potency, and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)